molecular formula C6H9NO3 B11723564 4-Propyloxazolidine-2,5-dione CAS No. 29774-87-6

4-Propyloxazolidine-2,5-dione

Cat. No.: B11723564
CAS No.: 29774-87-6
M. Wt: 143.14 g/mol
InChI Key: LLQDIFNIOZIFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of N-Carboxyanhydride (NCA) Chemistry

The history of NCA chemistry dates back to the early 20th century, with the pioneering work of Hermann Leuchs in 1906. nih.govacs.org Leuchs first reported the synthesis of these cyclic anhydrides, which are often referred to as "Leuchs' anhydrides" in his honor. acs.orgnih.gov His initial method involved the heating of N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum. acs.org

Over the years, the synthesis of NCAs has evolved significantly. A major advancement was the development of the Fuchs-Farthing method, which utilizes phosgene (B1210022) or its safer derivatives, like triphosgene (B27547), to cyclize amino acids. nih.govmdpi.com This method has become one of the most common and economical routes for NCA synthesis. nih.gov The purification of NCA monomers is a critical step, as impurities can significantly affect the outcome of polymerization. nih.gov Techniques such as recrystallization and flash column chromatography are employed to obtain highly pure monomers. mdpi.com

The field has also seen the development of alternative, more environmentally friendly methods for NCA synthesis that avoid the use of phosgene. researchgate.netresearchgate.net These advancements have expanded the range of accessible NCA monomers and have contributed to the growing interest in synthetic polypeptides for various applications. researchgate.netnih.gov

Significance of 4-Propyloxazolidine-2,5-dione within the α-Amino Acid N-Carboxyanhydride Family

This compound is the N-carboxyanhydride derived from L-norvaline, a non-proteinogenic amino acid that is an isomer of valine. mdpi.com The propyl side chain of norvaline imparts a hydrophobic character to the resulting polypeptide, poly(L-norvaline). This hydrophobicity is a key factor influencing the polymer's properties, including its solubility and self-assembly behavior. nih.govresearchgate.net

The study of poly(L-norvaline) and its oligomers has provided insights into the conformational preferences of polypeptides. Research on protected homo-oligo-L-norvalines has indicated a propensity to form β-type conformations, particularly in the presence of water. bldpharm.com This is in contrast to some other polypeptides that readily form α-helices. The ability of L-norvaline-based peptides to self-assemble into structures like hydrogels is also an area of active research. researchgate.netresearchgate.net

The polymerization of this compound allows for the synthesis of poly(L-norvaline) with controlled molecular weights and architectures, which is essential for investigating its structure-property relationships and exploring its potential applications.

Table 1: Properties of L-Norvaline and this compound

PropertyL-NorvalineThis compound
IUPAC Name (2S)-2-aminopentanoic acid(4S)-4-propyloxazolidine-2,5-dione
Molecular Formula C5H11NO2C6H9NO3
Molecular Weight 117.15 g/mol mdpi.com143.14 g/mol explorationpub.com
CAS Number 6600-40-4 mdpi.com1676-87-5 ((S)-isomer) explorationpub.com
Side Chain PropylPropyl
Key Characteristic Hydrophobic amino acidReactive monomer for polypeptide synthesis

Fundamental Principles of Ring-Opening Polymerization (ROP) for Polypeptide Formation

The ring-opening polymerization (ROP) of NCAs is the most prevalent method for producing high molecular weight synthetic polypeptides. researchgate.netescholarship.org The process involves the opening of the heterocyclic NCA ring and the subsequent formation of amide bonds, leading to the growth of a polypeptide chain with the elimination of carbon dioxide. mdpi.com

Two primary mechanisms are generally accepted for NCA ROP initiated by primary amines: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). escholarship.orgvulcanchem.comnih.gov

Normal Amine Mechanism (NAM): In this mechanism, the initiator (e.g., a primary amine) acts as a nucleophile, attacking the C5 carbonyl carbon of the NCA ring. nih.gov This leads to the opening of the ring and the formation of a carbamic acid intermediate, which then decarboxylates to generate a new terminal amine group. This new amine group can then attack another NCA monomer, propagating the polymer chain. mdpi.com Faster initiation compared to propagation in the NAM can lead to polypeptides with low polydispersity. nih.gov

Activated Monomer Mechanism (AMM): In the AMM, the initiator acts as a base, deprotonating the nitrogen atom of the NCA monomer to form an NCA anion. nih.gov This activated monomer then acts as a nucleophile, attacking another NCA monomer to propagate the chain. The AMM can lead to the formation of higher molecular weight polypeptides, but often with broader molecular weight distributions due to a slower initiation rate compared to propagation. nih.gov

The choice of initiator, solvent, and reaction conditions can significantly influence the polymerization mechanism and the characteristics of the resulting polypeptide, such as molecular weight, polydispersity, and end-group fidelity. nih.govresearchgate.netnih.gov A variety of initiators have been developed, including primary amines, organometallic complexes, and silyl (B83357) amines, to achieve controlled and living polymerizations. nih.govvulcanchem.commdpi.com Recent advancements have also focused on developing polymerization systems that are more tolerant to impurities like water. acs.org

Table 2: Key Aspects of NCA Ring-Opening Polymerization

AspectDescription
Monomer α-Amino Acid N-Carboxyanhydride (NCA)
Driving Force Release of ring strain and evolution of CO2
Primary Mechanisms Normal Amine Mechanism (NAM), Activated Monomer Mechanism (AMM)
Common Initiators Primary amines, secondary amines, alkoxides, organometallic complexes
Controlled Polymerization Achieved by controlling initiation, propagation, and termination rates
Resulting Polymer Polypeptide
Byproduct Carbon dioxide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29774-87-6

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

4-propyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)

InChI Key

LLQDIFNIOZIFCA-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)OC(=O)N1

Origin of Product

United States

Synthetic Methodologies for 4 Propyloxazolidine 2,5 Dione Monomer

Conventional Phosgene-Based Synthesis Routes for α-Amino Acid N-Carboxyanhydrides

The use of phosgene (B1210022) and its derivatives has been a cornerstone in the synthesis of α-amino acid N-carboxyanhydrides (NCAs) for over a century. nih.govwikipedia.org These methods are valued for their efficiency and applicability to a wide range of amino acids.

First reported by Hermann Leuchs in 1906, this method is the pioneering approach to NCA synthesis. nih.govgoogle.com The original Leuchs method involves the heating of N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum at temperatures between 50-70 °C. wikipedia.org This process induces an intramolecular cyclization to form the NCA. google.com

While historically significant, the high temperatures required for this cyclization can lead to the decomposition of some NCAs. wikipedia.org Adaptations to the Leuchs method have been developed to improve yields and purity. These often involve the use of different halogenating agents, such as phosphorus pentachloride (PCl5), to replace thionyl chloride for the formation of the amino acid chloride intermediate. nih.gov The choice of the N-alkoxycarbonyl protecting group also influences the rate of cyclization. nih.gov However, acidic byproducts like hydrogen chloride (HCl) generated during the synthesis can remain as impurities even after recrystallization, potentially interfering with subsequent polymerization reactions. researchgate.net

The Fuchs-Farthing method, reported in 1922, is currently the most widely employed method for synthesizing NCAs, including 4-propyloxazolidine-2,5-dione, due to its practicality and ability to produce pure monomers with good yields and without racemization. titech.ac.jpmdpi.com This route involves the direct reaction of an unprotected α-amino acid with phosgene (COCl2). mdpi.com

A significant advantage of this method is that it is a one-step process. titech.ac.jp To mitigate the hazards associated with the highly toxic gaseous phosgene, safer solid phosgene equivalents like diphosgene and, more commonly, triphosgene (B27547) (bis(trichloromethyl)carbonate or BTC) are often used. nih.govmdpi.com Triphosgene generates phosgene in situ upon reaction with nucleophiles. nih.gov The reaction of the amino acid with triphosgene yields the corresponding NCA along with hydrogen chloride (HCl). kobe-u.ac.jp

The presence of HCl is a critical factor, as it can lead to the acid-catalyzed decomposition of the NCA product. mdpi.compku.edu.cn To counteract this, several strategies are employed. The reaction is often carried out in solvents where HCl has reduced solubility, such as a 1:1 mixture of tetrahydrofuran (B95107) (THF) or dioxane with dichloromethane (B109758) (CH2Cl2). nih.gov Additionally, HCl scavengers can be added to the reaction mixture. Recent advancements have demonstrated the use of epoxides, such as propylene (B89431) oxide, as highly effective and rapid HCl scavengers, enabling the synthesis to be performed under less stringent, moisture-tolerant conditions. pku.edu.cnchemrxiv.org This modification prevents the acid-catalyzed ring-opening of the NCA, improving both yield and purity. pku.edu.cn Some researchers have also utilized micro-flow reactors to manage the reaction conditions and byproducts effectively. titech.ac.jp

Table 1: Comparison of Conventional Phosgene-Based Synthesis Routes

Feature Leuchs Method Fuchs-Farthing Route
Starting Material N-alkoxycarbonyl amino acid chloride Unprotected α-amino acid
Reagent Heat (for cyclization) Phosgene or Triphosgene
Key Challenge High temperatures can cause decomposition HCl byproduct can decompose the NCA product
Common Adaptation Use of different halogenating agents (e.g., PCl5) Use of triphosgene, HCl scavengers (e.g., epoxides), specialized solvents

Phosgene-Free Synthesis Approaches for this compound

Concerns over the high toxicity of phosgene and its derivatives have driven the development of alternative, safer synthetic routes to this compound. nih.govrsc.org These methods utilize different reagents to achieve the necessary cyclization.

A notable phosgene-free approach involves the use of diphenyl carbonate. researchgate.net In this method, amino acids are first converted into their corresponding urethane (B1682113) derivatives using diphenyl carbonate. researchgate.net These urethane intermediates can then be cyclized to form the desired NCA under mild temperature conditions. researchgate.net This two-step process avoids the direct use of phosgene, offering a safer alternative. The synthesis of diphenyl carbonate itself is moving towards greener processes, such as the transesterification of phenol (B47542) and dimethyl carbonate, further reducing reliance on phosgene-based chemistry. mdpi.com

A green and innovative method utilizes carbon dioxide (CO2) as a C1 building block for NCA synthesis. rsc.org This approach directly converts amino acids and CO2 into NCAs using n-propylphosphonic anhydride (B1165640) (T3P®). rsc.orgresearchgate.net The reaction proceeds by forming a carbamate (B1207046) from the amino acid and CO2, followed by carboxylic acid activation and ring-closing facilitated by T3P®. rsc.org

This method is advantageous as it uses abundant and non-toxic CO2 and a relatively benign coupling reagent. rsc.orgresearchgate.net The reactions are typically carried out under pressure with CO2 in a solvent like acetonitrile (B52724), and most of the resulting NCAs can be isolated with high purity after a simple workup, avoiding complex purification procedures. rsc.org The mild conditions also allow for tandem reactions where the synthesized NCA is used directly in subsequent steps. rsc.org

Table 2: Key Parameters for CO2-Mediated NCA Synthesis

Parameter Condition
Carbon Source Carbon Dioxide (CO2)
Coupling Reagent n-Propylphosphonic Anhydride (T3P®)
Typical Solvent Acetonitrile
Temperature 30-65 °C
Pressure ~300 psi of CO2
Purity of Product >95% after simple workup

Data sourced from a study on the direct synthesis of NCAs from amino acids and CO2. rsc.org

A novel and safe method for NCA synthesis involves the in situ generation of phosgene through a photo-on-demand reaction with chloroform (B151607) (CHCl3). nih.govkobe-u.ac.jp In this process, a mixture of the amino acid in chloroform and acetonitrile is irradiated with light, typically UV-C, under oxygen bubbling at elevated temperatures (60–70 °C). nih.govacs.org The photochemical oxidation of chloroform produces the necessary phosgene to react with the amino acid and form the NCA. azom.com

This method offers significant advantages in terms of safety and cost, as it uses inexpensive and abundant chloroform instead of highly toxic phosgene or its derivatives. kobe-u.ac.jpazom.com The reaction is controlled by light, allowing for on-demand production without the need for special chemical additives. nih.govkobe-u.ac.jp This technique has been successfully used to synthesize a variety of NCAs on a gram scale. nih.govazom.com

Di-tert-butyltricarbonate (DBTC) and Other Reagents

The synthesis of α-amino acid N-carboxyanhydrides (NCAs), including this compound, has traditionally relied on the use of phosgene or its derivatives. However, due to the high toxicity of phosgene, alternative, safer reagents have been developed. One such reagent is di-tert-butyltricarbonate (DBTC). A patented method describes the production of amino acid N-carboxyanhydrides by reacting an α-amino acid with DBTC. google.comjustia.com This approach is among several developed to circumvent the use of phosgene-based chemicals. nih.govscilit.com

Beyond DBTC, a variety of other reagents have been employed for NCA synthesis. The conventional Leuchs method involves heating an N-alkoxycarbonyl amino acid chloride under vacuum. wikipedia.org Other non-phosgene strategies include the use of reagents like NO gas with oxalyl chloride, cyanuric chloride, and bisaryl carbonates. nih.gov More recent innovations feature the use of n-propylphosphonic anhydride in conjunction with carbon dioxide, which offers a method where many NCAs can be isolated with high purity after a simple workup. rsc.org A photo-on-demand phosgenation reaction using chloroform (CHCl₃) and oxygen under photo-irradiation represents another modern approach to NCA synthesis. acs.org

The table below summarizes various reagents used for the synthesis of N-carboxyanhydrides.

Reagent/MethodDescriptionKey Characteristics
Phosgene/Triphosgene The traditional and most common method for synthesizing NCAs from unprotected amino acids. wikipedia.orgHighly efficient but involves extremely toxic and corrosive reagents.
Leuchs Method Heating of an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride in a vacuum. wikipedia.orgAn early method that avoids direct phosgenation but requires high temperatures.
Di-tert-butyltricarbonate (DBTC) A phosgene-free reagent that reacts with α-amino acids to form the corresponding NCA. google.comnih.govOffers a safer alternative to phosgene-based methods.
n-Propylphosphonic anhydride (T3P) Used with carbon dioxide to convert amino acids directly to NCAs. rsc.orgAllows for high purity of the final product often without needing extensive purification.
Photo-on-demand Phosgenation In situ generation of phosgene from chloroform and oxygen using light. acs.orgProvides a safer, controlled reaction that is initiated by light.

Purification Strategies for this compound Purity in Polymerization Efficacy

The successful synthesis of well-defined polypeptides through ring-opening polymerization (ROP) is highly dependent on the purity of the NCA monomer. nih.govmdpi.com Impurities, particularly acidic byproducts like hydrogen chloride that can form during synthesis, can interfere with the polymerization process. researchgate.nettandfonline.com These contaminants can retard the reaction rate and lead to poor control over the final polymer's molecular weight and structure. researchgate.net Therefore, robust purification strategies are essential to obtain this compound of a quality suitable for controlled polymerization. bohrium.comacs.org

Recrystallization and Extraction Techniques

Recrystallization is a conventional and widely used technique for purifying solid NCA monomers. chemrxiv.org The general procedure involves dissolving the crude NCA in a suitable solvent, such as ethyl acetate, and then inducing precipitation by adding a non-solvent, like petroleum ether. cdnsciencepub.com This process can be repeated multiple times to achieve the desired purity. However, recrystallization of NCAs can be challenging, often requiring the use of expensive, ultra-dry solvents and controlled environments like a glovebox to prevent moisture-induced decomposition of the monomer. chemrxiv.org

Extraction techniques also play a role in removing specific impurities. An unconventional but effective method for purifying NCA derivatives that are oily or difficult to crystallize involves washing the crude reaction mixture with chilled water and aqueous bicarbonate solutions at 0°C. tandfonline.com This aqueous extraction is surprisingly effective at removing hydrogen chloride and the hydrochloride salt of the starting amino acid, despite the known sensitivity of NCAs to water. wikipedia.orgtandfonline.com

Flash Column Chromatography for Enhanced Purity

Flash column chromatography over silica (B1680970) gel has emerged as a rapid and highly effective general method for purifying a wide range of NCA monomers, including those that are difficult or impossible to purify by recrystallization. researchgate.netbohrium.comacs.org This technique is proficient at removing common impurities generated during synthesis. acs.org

The key advantages of flash chromatography are its speed and efficiency; it often requires less time than recrystallization and can result in improved yields of the pure monomer. acs.orgnih.gov NCAs purified by this method are typically of sufficient quality to be used directly in controlled polymerization reactions to form high molecular weight polypeptides. researchgate.netbohrium.com This purification strategy has solved long-standing issues in NCA purification and has provided access to highly pure monomers that were previously difficult to obtain. nih.govacs.org

The following table provides a comparative overview of purification techniques for NCAs.

Purification MethodAdvantagesDisadvantages
Recrystallization A standard and effective method for solid, crystalline NCAs.Can be time-consuming, may require a glovebox, and is not suitable for oily or non-crystalline NCAs. chemrxiv.org
Aqueous Extraction Effectively removes acidic impurities like HCl. tandfonline.comRequires careful temperature control (0°C) to minimize hydrolysis of the water-sensitive NCA. tandfonline.com
Flash Column Chromatography Rapid, high-yielding, and applicable to a broad range of NCAs, including non-crystalline ones. bohrium.comacs.orgnih.govRequires chromatography equipment and solvents; must be performed efficiently to avoid on-column degradation.

Mechanistic Studies of 4 Propyloxazolidine 2,5 Dione Ring Opening Polymerization

Normal Amine Mechanism (NAM) in Polypeptide Elongation

The Normal Amine Mechanism (NAM) is a chain-growth process typically initiated by nucleophiles containing a labile proton, most commonly primary amines. nih.govfrontiersin.org This mechanism is favored for achieving controlled/living polymerizations, which allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions. nih.gov

The NAM proceeds through three principal steps:

Initiation/Carbonyl Addition : A nucleophilic initiator, such as a primary amine, attacks the C5 carbonyl group of the 4-propyloxazolidine-2,5-dione ring. nih.govfrontiersin.org Density Functional Theory (DFT) calculations on similar NCAs confirm that the attack preferentially occurs at the C5 carbonyl over the C2 carbonyl. nih.govfrontiersin.org

Ring-Opening : The tetrahedral intermediate formed then undergoes ring-opening, leading to the formation of a carbamate (B1207046) species attached to the initiator.

Decarboxylation : The carbamate group is unstable and rapidly loses a molecule of carbon dioxide (CO2) to generate a new terminal amine group. This new amine serves as the propagating species for the next monomer addition, continuing the chain growth. nih.govfrontiersin.org

The rate-determining step in the NAM is a subject of debate and can depend on the specific monomer, initiator, and polymerization conditions; it can be either the initial carbonyl addition or the final decarboxylation step. frontiersin.org The propagating chain end in the NAM is a primary amine, which is less basic and more nucleophilic, thereby minimizing side reactions that can occur with stronger bases. illinois.edu

Activated Monomer Mechanism (AMM) and its Contribution

The Activated Monomer Mechanism (AMM) is an alternative pathway that becomes significant when strong, non-nucleophilic bases are used as initiators, such as tertiary amines or metal alkoxides. frontiersin.orgillinois.edu Unlike the NAM, where the initiator attacks the monomer, in the AMM, the initiator's primary role is to deprotonate the monomer.

The key steps of the AMM are:

Monomer Activation : A strong base deprotonates the N-H group at the N3 position of the this compound monomer, creating a highly nucleophilic NCA anion. frontiersin.orgillinois.edu Because this mechanism requires an N-H proton, it is not applicable to N-substituted NCAs. frontiersin.org

Initiation and Propagation : The activated NCA anion then acts as the nucleophile, attacking the C5 carbonyl of a neutral monomer molecule. This process generates a dimer anion which can then continue to propagate the polymer chain by attacking subsequent neutral monomer molecules. illinois.edu

Polymerizations proceeding via the AMM are often difficult to control, leading to ill-defined polypeptides with broad molecular weight distributions. nih.gov This is because the initiation step involves the monomer itself, and the propagating species is a highly reactive anion, which can lead to various side reactions. illinois.edu

Coexistence and Interplay of NAM and AMM Pathways

In many polymerization systems, the NAM and AMM are not mutually exclusive and can coexist. frontiersin.org The dominant pathway is determined by the balance between the nucleophilicity and basicity of the initiating and propagating species. frontiersin.org For instance, a system initiated with a primary amine (favoring NAM) can have its propagating amine chain end deprotonate a monomer (an AMM step), which then acts as a competing initiator. Conversely, a propagation step for the NAM can be considered a side reaction for the AMM. illinois.edu

Influence of Initiator Nature on Polymerization Mechanism

The choice of initiator is arguably the most critical factor in directing the ROP of this compound and determining the dominant mechanistic pathway. Initiators can be broadly categorized into amine-based systems, metal-based complexes, and organocatalysts.

Primary amines are the classic initiators for controlled NCA polymerization via the NAM. illinois.edu Their higher nucleophilicity compared to their basicity allows for efficient initiation through attack on the monomer ring. illinois.edu

Secondary amines exhibit more complex behavior that depends heavily on their steric hindrance. frontiersin.org

Linear Secondary Amines : These amines, which are also models for the propagating chain end of N-substituted NCAs, generally follow the NAM, leading to controlled polymerizations. frontiersin.org

Bulky/Branched Secondary Amines : Sterically hindered secondary amines (e.g., diisopropylamine) are less nucleophilic. Their increased basicity can favor the AMM, where they act as a base to deprotonate the monomer rather than attacking it directly. nih.govfrontiersin.org

The distinction between these pathways based on the amine initiator is summarized in the table below.

Initiator TypePrimary MechanismPolymerization ControlRationale
Primary Amines Normal Amine Mechanism (NAM)Good to ExcellentHigh nucleophilicity, moderate basicity; acts as a nucleophilic initiator. illinois.edu
Linear Secondary Amines Normal Amine Mechanism (NAM)GoodSufficiently nucleophilic to initiate via NAM. frontiersin.org
Bulky Secondary Amines Activated Monomer Mechanism (AMM)PoorSteric hindrance reduces nucleophilicity, making basic character dominant; deprotonates monomer. nih.govfrontiersin.org
Tertiary Amines Activated Monomer Mechanism (AMM)PoorStrongly basic and non-nucleophilic; act solely as a base to activate the monomer. illinois.edu

A variety of metal-based systems, including transition metal complexes and alkali metal derivatives, have been developed to initiate NCA ROP. nih.govfrontiersin.org These initiators offer alternative pathways that can provide excellent control over the polymerization.

Transition metal complexes, such as those based on nickel or cobalt, can initiate polymerization via oxidative addition into the C5-O1 anhydride (B1165640) bond of the NCA monomer. illinois.edu This forms a metallacyclic intermediate that serves as the active propagating species. This mechanism avoids the competing NAM and AMM pathways associated with amine initiators and can produce high molecular weight polypeptides with very low polydispersity. illinois.edu

Alkali metal-based initiators, such as those derived from lithium, potassium, or magnesium, can also be employed. nih.gov However, their mechanism can be complex. For example, some potassium oximate complexes have been shown to initiate polymerization via an anionic mechanism where the complex deprotonates the monomer, similar to the AMM. mdpi.com The presence of a co-initiator like benzyl (B1604629) alcohol can shift the mechanism toward an activated monomer pathway where the alcohol is the true initiator. mdpi.com

Organocatalysis has emerged as a powerful, metal-free approach for controlled ROP. Bifunctional catalysts, particularly those combining a thiourea (B124793) and an amine, are highly effective. academie-sciences.fr

In these systems, the thiourea component acts as a hydrogen-bond donor, activating the NCA monomer by binding to its carbonyl group. academie-sciences.fr This enhances the electrophilicity of the carbonyl carbon. Simultaneously, the amine component of the catalyst (or a separate basic co-catalyst) activates a protic initiator (like an alcohol) by deprotonation, increasing its nucleophilicity. academie-sciences.frscielo.org.mx The activated alcohol then attacks the activated monomer. This dual activation mechanism differs fundamentally from both NAM and AMM and provides excellent control over polymerization. academie-sciences.fr

Cationic catalysts can also promote ROP, proceeding through a cationic ring-opening polymerization mechanism. researchgate.net This typically involves the activation of the monomer by protonation or alkylation of the carbonyl oxygen, generating a carbocation intermediate that is then attacked by another monomer. researchgate.net However, these polymerizations are often poorly controlled. researchgate.net

Silazane and Trimethylsilyl (B98337) Derivatives

The use of silylating agents, such as hexamethyldisilazane (B44280) (HMDS) and other trimethylsilyl (TMS) derivatives, represents an important strategy in the controlled ROP of NCAs. mpg.de These compounds can act as initiators or activators, often leading to polymerizations with suppressed side reactions. For instance, HMDS has been employed as an effective initiator for the ROP of various NCAs. mpg.de The mechanism typically involves the silylamine attacking the C5 carbonyl of the oxazolidinedione ring, followed by ring-opening and elimination of a silylated carbamate. This process generates a propagating chain with a secondary amine terminus, which continues the polymerization via the normal amine mechanism (NAM). mpg.dersc.org

A key advantage of using silyl (B83357) derivatives is their ability to scavenge trace amounts of water, which can otherwise act as an uncontrolled initiator and lead to broader molecular weight distributions. Furthermore, the transient protection of the propagating amine chain end as a silylamine can modulate its reactivity, providing better control over the polymerization process.

Ammonium (B1175870) Salts and Activated Alcohols

Ammonium salts, particularly in combination with tertiary amines or other bases, have emerged as effective initiating systems for the controlled ROP of NCAs. d-nb.inforsc.org Primary amine hydrochloride salts can initiate polymerization through an equilibrium between a dormant ammonium chain end and an active primary amine chain end. mpg.de This equilibrium helps to suppress side reactions that can occur with more basic amine initiators. mpg.dersc.org The active amine species propagates via the nucleophilic attack on the monomer, consistent with the NAM. acs.org

Recent studies have demonstrated that combining primary ammonium chlorides with a tertiary amine like triethylamine (B128534) (TEA) can synergistically promote a controlled and faster ROP. d-nb.info While TEA alone typically induces an uncontrolled polymerization via the activated monomer mechanism (AMM), its combination with an ammonium salt maintains control, yielding polypeptides with predetermined molar masses and narrow dispersities. mpg.ded-nb.info Thiourea-quaternary ammonium salt bifunctional catalysts have also been designed, where the ammonium salt acts as a nucleophilic center to initiate polymerization. acs.org

Activated alcohols, often used as co-initiators with metal catalysts or organocatalysts, play a crucial role in controlling the polymerization. db-thueringen.demdpi.com In organocatalytic systems, an alcohol is activated by a base (like 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) and a hydrogen-bonding co-catalyst (like thiourea, TU) to initiate the ROP. db-thueringen.denih.gov The alcohol attacks the monomer, and its hydroxyl group becomes the α-end group of the resulting polymer chain. This approach allows for the synthesis of well-defined homopolymers and block copolymers with excellent control over end-group fidelity. db-thueringen.denih.gov

Kinetic Analysis of this compound ROP

The kinetic profile of the ring-opening polymerization of this compound is fundamental to achieving polymers with desired characteristics. Analysis of related morpholine-2,5-dione (B184730) and NCA polymerizations provides a framework for understanding the kinetics of this specific monomer. db-thueringen.dechinesechemsoc.org

Rate-Determining Steps and Reaction Orders

For the ROP of NCAs initiated by primary amines (the "normal amine mechanism" or NAM), the process involves several steps: nucleophilic addition of the amine to the C5 carbonyl of the monomer, ring-opening to form a carbamic acid intermediate, and subsequent decarboxylation to regenerate the amine chain end. rsc.orgfrontiersin.org The rate-determining step (RDS) is a subject of debate and can depend on the specific monomer, initiator, and reaction conditions. frontiersin.orgnih.gov

In many cases, the initial nucleophilic attack of the propagating amine on the monomer is considered the rate-limiting step. acs.orgchinesechemsoc.org This leads to a reaction that is typically first-order with respect to both the monomer and the initiator concentration. rsc.org However, for some NCAs, the decarboxylation of the carbamic acid intermediate has been proposed as the RDS. rsc.org Density functional theory (DFT) calculations for alanine-NCA initiated by ethylamine (B1201723) suggest that the nucleophilic addition (carbonyl addition) is indeed the RDS, with a higher energy barrier than the subsequent ring-opening and decarboxylation steps. frontiersin.org

Influence of Reaction Conditions on Kinetics (e.g., Temperature, Solvent Polarity, Pressure)

Reaction conditions exert a significant influence on the kinetics of ROP.

Temperature : Increasing the reaction temperature generally increases the polymerization rate. However, for morpholine-2,5-dione derivatives, polymerizations are often conducted at elevated temperatures (e.g., 130-140 °C) in bulk, especially with metal catalysts like tin(II) octoate, to achieve reasonable monomer conversion. utwente.nlnih.govhereon.de Conversely, higher temperatures can also promote side reactions like transesterification and racemization, potentially broadening the molecular weight distribution and compromising stereochemical integrity. nih.govacs.org For organocatalyzed systems, reactions can often be performed at or near room temperature, offering better control. db-thueringen.de

Solvent Polarity : The choice of solvent and its polarity can dramatically affect polymerization kinetics. In organocatalytic systems for related morpholine-2,5-diones, factors such as solvent polarity have been shown to influence the equilibrium nature of the polymerization. researchgate.net In some ROP systems, increasing solvent polarity can decrease the rate constant. The solvent can affect the aggregation state of the catalyst and propagating species, as well as stabilize or destabilize the transition state of the rate-determining step.

Pressure : While less commonly studied, pressure can influence ROP kinetics, particularly by affecting the equilibrium of reactions that involve a change in volume or the concentration of gaseous byproducts like CO2. In NCA polymerization, the partial pressure of CO2 can influence the reaction rate by shifting the equilibrium between the active amine propagating species and the dormant carbamic acid intermediate. rsc.org Purging the system with an inert gas like nitrogen can shift this equilibrium toward the active species and increase the polymerization rate. rsc.org

Below is an interactive table summarizing the general effects of reaction conditions on the ROP of morpholine-2,5-dione derivatives.

ParameterEffect on RateEffect on Control/Side ReactionsTypical Conditions for Morpholine-2,5-diones
TemperatureIncreasesCan decrease control and increase side reactions (e.g., transesterification, racemization) nih.govacs.orgRoom temperature (Organocatalysis) db-thueringen.de to 140°C (Metal catalysis) hereon.de
Solvent PolarityVariable; can decrease rate by disfavoring aggregation or stabilizing ground statesCan influence monomer conversion equilibrium and catalyst activity researchgate.netToluene, Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) db-thueringen.dehereon.de
Catalyst/Initiator ConcentrationIncreases with concentrationHigher concentrations can sometimes lead to loss of controlMonomer/Initiator ratios typically from 25:1 to 200:1 utwente.nldb-thueringen.de
Monomer ConcentrationIncreases with concentration (typically first-order) rsc.orgHigh concentrations can favor intermolecular side reactions0.5 M to bulk polymerization utwente.nldb-thueringen.de
Pressure (CO2)Excess CO2 can decrease the rate by forming dormant carbamates rsc.orgControlling CO2 levels can mitigate certain side pathwaysOften performed under inert atmosphere (N2, Ar) to remove CO2 rsc.org

Side Reactions and Their Mitigation Strategies in this compound Polymerization

The "living" character of a polymerization can be compromised by various side reactions, which are particularly prevalent in the ROP of monomers containing ester and amide functionalities. Controlling these reactions is essential for synthesizing well-defined polymers.

Chain Termination and Transfer Processes

Chain termination and transfer are key side reactions that limit the molecular weight and broaden the dispersity of the final polymer. fiveable.me

Chain Termination: Termination reactions permanently deactivate the propagating chain end. Common terminating agents include impurities like water or alcohols, which can protonate the active chain end or initiate new chains uncontrollably. db-thueringen.de In amine-initiated NCA polymerizations, the labile N-H proton of the monomer can be deprotonated by a basic initiator or propagating chain end, forming an isocyanate species that can terminate another chain. rsc.org Termination can also occur through catalyst deactivation or reaction with functional groups on the polymer backbone.

Intramolecular Transesterification (Backbiting): The active chain end can attack an ester linkage along its own polymer backbone, leading to the formation of cyclic oligomers and a redistribution of molecular weights. This is a significant issue in polyester (B1180765) ROP, especially at high temperatures and low monomer concentrations.

Intermolecular Transesterification: The active chain end of one polymer can attack an ester group on another polymer chain. This scrambling reaction broadens the molecular weight distribution, leading to a dispersity value that approaches 2 at full conversion. rsc.org

Chain Transfer to Monomer: The active center can be transferred to a monomer molecule, initiating a new chain.

Mitigation Strategies: Several strategies are employed to minimize these undesirable reactions:

Use of Highly Pure Reagents: Rigorous purification of monomers, solvents, and initiators is critical to remove terminating impurities like water.

Low Reaction Temperatures: Conducting polymerizations at lower temperatures (e.g., room temperature or below) can significantly reduce the rate of transesterification and other side reactions. mpg.de

Controlled Reaction Time: Limiting the polymerization to moderate or high monomer conversion (e.g., <80-90%) can prevent extensive side reactions that become more prominent as the monomer is depleted. db-thueringen.dersc.org

Catalyst Selection: The choice of catalyst is crucial. Bulky ligands on metal catalysts can sterically hinder side reactions. hereon.de Organocatalytic systems, such as DBU/TU, can offer high control under mild conditions. db-thueringen.de

Mechanism Modulation: Using initiating systems like ammonium salts creates a dormant/active equilibrium that can suppress pathways like the AMM, providing better control. mpg.de

The table below summarizes common side reactions and their mitigation strategies.

Side ReactionDescriptionConsequenceMitigation Strategy
Termination by ImpuritiesReaction of the propagating center with water, alcohols, or other protic species. db-thueringen.deUncontrolled initiation, broad dispersity.Rigorous purification of all reagents and solvents.
Intramolecular Transesterification (Backbiting)Propagating end attacks an ester group on its own chain.Formation of cyclic oligomers, reduced polymer yield.Low temperature, high monomer concentration, short reaction time. mpg.de
Intermolecular TransesterificationPropagating end attacks an ester group on another polymer chain. rsc.orgBroadening of molecular weight distribution (Đ → 2).Stop reaction before full conversion (<90%), use of sterically hindered catalysts. hereon.dersc.org
Activated Monomer Mechanism (AMM)Deprotonation of monomer N-H by a strong base, leading to uncontrolled polymerization. mpg.dersc.orgPoor control over molecular weight, high dispersity.Use of less basic initiators (e.g., primary amines, ammonium salts). mpg.de
RacemizationLoss of stereochemical integrity at the chiral center during polymerization. nih.govacs.orgAltered polymer properties (e.g., crystallinity, degradation).Low reaction temperatures, use of stereoselective catalysts.

Controlled and Living Polymerization of 4 Propyloxazolidine 2,5 Dione

Strategies for Achieving Predictable Molecular Weights and Narrow Dispersities

Achieving predictable molecular weights and narrow dispersities (Đ, or Mw/Mn < 1.2) in the ROP of 4-propyloxazolidine-2,5-dione hinges on promoting a controlled, living polymerization where side reactions are suppressed. illinois.eduscispace.com The key strategy is to ensure that the rate of initiation is much faster than the rate of propagation, allowing all polymer chains to grow simultaneously. uoi.gr

Key strategies include:

Monomer-to-Initiator Ratio ([M]/[I]): The degree of polymerization (DP), and thus the number-average molecular weight (Mn), can be predetermined by adjusting the initial molar ratio of the monomer (NCA) to the initiator. nih.gov A linear relationship between Mn and monomer conversion is a hallmark of a controlled polymerization. acs.org

High-Purity Reagents and Conditions: NCA monomers are highly sensitive to moisture and other impurities, which can act as unintended initiators or cause side reactions. illinois.eduresearchgate.net Therefore, using highly purified monomers and solvents, along with techniques like high-vacuum or glovebox environments, is critical to prevent premature termination and maintain control. uoi.grresearchgate.net

Selection of Initiator System: The choice of initiator is crucial. While primary amines are common, their basicity can promote the undesirable AMM pathway. illinois.edumpg.de Advanced initiator systems have been developed to favor the NAM pathway exclusively and enhance control (further detailed in section 4.4).

Low Reaction Temperature: Performing the polymerization at lower temperatures, such as 0 °C, has been shown to be highly effective in minimizing side reactions and termination events, leading to polypeptides with low polydispersities and well-defined end-groups. nih.govrsc.orgresearchgate.net

The following table illustrates the results of controlled NCA polymerizations using different strategies, demonstrating the ability to achieve targeted molecular weights and low dispersities.

MonomerInitiator System[M]/[I] RatioMn ( kg/mol )Dispersity (Đ)Reference
γ-benzyl-l-glutamate-NCAn-Butylamine / DMAPPCl Catalyst10022.21.06 acs.org
γ-benzyl-l-glutamate-NCAn-Butylamine / DMAPPCl Catalyst500109.31.15 nih.gov
Nε-benzyloxycarbonyl-l-lysine-NCAPolystyrene-NH₂·HCl5020.1< 1.03 mdpi.com
γ-benzyl-l-glutamate-NCAHexamethyldisilazane (B44280) (HMDS)10022.51.05 mdpi.com
Proline-NCA(dppe)Ni(COD)10011.31.16 nsf.gov

Impact of Reaction Temperature and Pressure on Control

Reaction temperature is a critical parameter for controlling the ROP of NCAs like this compound. Elevated temperatures can increase the rate of polymerization but often at the cost of control, leading to a higher incidence of side reactions and chain termination. nih.gov

Detailed studies on various NCA monomers have consistently shown that lowering the reaction temperature significantly enhances the "livingness" of the polymerization. For instance, in the n-hexylamine-initiated polymerization of Nε-trifluoroacetyl-l-lysine NCA in DMF, conducting the reaction at 0 °C resulted in the formation of almost no "dead" polymer chains, whereas at room temperature, significant side reactions were observed. nih.govrsc.org MALDI-ToF analysis has confirmed that frequently occurring end-group termination reactions are largely absent at 0 °C. rsc.org This improved control at low temperatures makes it possible to synthesize complex architectures like block copolymers with high fidelity. rsc.orgacs.org

The effect of pressure is less commonly explored but has been shown to influence polymerization kinetics. For some NCAs, such as those derived from γ-benzyl-l-glutamate and l-alanine, applying a vacuum (e.g., 1 × 10⁻⁵ bar) to remove the CO₂ byproduct can considerably accelerate the polymerization rate. nih.govresearchgate.net However, for other NCAs, this effect is not observed. researchgate.net The combination of low temperature (0 °C) and high vacuum represents an optimized condition for synthesizing well-defined polypeptides by suppressing side reactions while maintaining a reasonable polymerization rate. researchgate.net

Controlled Synthesis in Non-Traditional Solvents (e.g., Biphasic, Aqueous Systems)

The traditional ROP of NCAs is performed under strictly anhydrous conditions using polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). uoi.grchinesechemsoc.org This is due to the high sensitivity of the NCA monomer to water, which can act as a competing initiator and lead to uncontrolled polymerization. researchgate.net Solvents like DMF can also participate in side reactions, leading to formyl end-groups and termination of the growing chain. uoi.gr

There is growing interest in expanding NCA polymerization to less conventional or "greener" solvents. Recent advances in catalyst design are beginning to address the challenge of water intolerance.

Solvent Polarity: The choice of solvent can impact reaction control. Polymerizations in solvents with low polarity and weak hydrogen bonding ability, such as DCM and chloroform (B151607), have shown good results, particularly when using acid-assisted catalysis. chinesechemsoc.org

Water Tolerance: The development of accelerated polymerization systems offers a promising route to water tolerance. acs.org If the desired polymerization of the NCA can be made to proceed much faster than water-induced side reactions, well-defined polypeptides can be prepared even in the presence of an aqueous phase. acs.orgrsc.org For example, certain cooperative and cationic catalyst systems have demonstrated the ability to produce polypeptides with controlled molecular weights and narrow dispersities in undried solvents or even in biphasic systems. nih.govacs.org This circumvents the need for the stringent, moisture-free setups typically required for NCA ROP. acs.org

Development of High-Fidelity Initiator Systems for this compound ROP

The development of high-fidelity initiators that promote a living polymerization with minimal side reactions is central to modern polypeptide synthesis. An ideal initiator should provide fast and complete initiation relative to propagation, ensuring all chains grow simultaneously, and should exclusively favor the NAM pathway. uoi.grresearchgate.net

Key classes of high-fidelity initiators include:

Primary Amines under Controlled Conditions: While traditional, primary amines like n-hexylamine or benzylamine (B48309) can yield controlled polymerizations if reaction conditions are strictly managed (e.g., high vacuum techniques, low temperatures) to suppress side reactions and the competing AMM pathway. uoi.grresearchgate.net

Ammonium (B1175870) Salts: Primary ammonium salts, such as those with non-nucleophilic counter-ions like hydrochloride or tetrafluoroborate (B81430), have emerged as excellent initiators. mdpi.comnih.govrsc.org These initiators are stable, less basic than their free amine counterparts, and have been shown to initiate polymerization exclusively via the NAM pathway, resulting in polypeptides with excellent end-group fidelity and narrow molecular weight distributions (Đ < 1.1). mdpi.comnih.gov

Organosilicon Initiators: Hexamethyldisilazane (HMDS) and other silyl-amines are effective, metal-free initiators that mediate a controlled and living ROP of NCAs. researchgate.netmdpi.com The polymerization proceeds via a trimethylsilyl (B98337) carbamate (B1207046) (TMS-CBM) terminal group, offering a convenient route to well-defined polypeptides with predictable molecular weights and very narrow dispersities (Đ ≈ 1.05). mdpi.com

Transition-Metal Complexes: Zerovalent cobalt and nickel complexes (e.g., (PMe₃)₄Co and bpyNi(COD)) were pioneered by Deming and represent a major breakthrough in living NCA polymerization. illinois.eduescholarship.org These systems operate through a unique mechanism involving the formation of a metallacyclic active species. illinois.edudcu.ie They allow for the synthesis of very high molecular weight polypeptides (up to 500,000 g/mol ) with excellent control (Đ < 1.2) and are effective for a wide range of NCA monomers, including N-substituted ones like proline NCA. nsf.govescholarship.orgacs.org

Modern Organocatalysts: Recently, several organocatalytic systems have been developed to accelerate polymerization while maintaining control.

Cationic Catalysts: Conjugated cationic catalysts, such as those based on 4-(dimethylamino)pyridine (DMAP), can significantly enhance the rate and controllability of NCA polymerization. nih.govacs.orgnih.gov They function by activating the NCA monomer and carbamate intermediates while passivating the amine chain end, leading to fast reactions and narrow dispersities (Đ ≈ 1.04–1.17). nih.govnih.gov

Fluorinated Alcohols: Highly acidic, fluorinated alcohols can act as hydrogen-bonding organocatalysts that activate the NCA monomer while protecting the amine initiator/chain-end, enabling a fast and selective metal-free polymerization. nih.gov

The table below summarizes the performance of various high-fidelity initiator systems for NCA ROP.

Initiator ClassSpecific ExampleKey AdvantagesTypical Dispersity (Đ)Reference(s)
Ammonium Saltsn-BuNH₃⁺Cl⁻High end-group fidelity, NAM-exclusive, moisture-tolerant precursor< 1.1 nih.govnih.gov
OrganosiliconHexamethyldisilazane (HMDS)Metal-free, highly controlled, narrow dispersity~1.05 mdpi.com
Transition MetalbpyNi(COD)Living polymerization, high MW, control over N-substituted NCAs< 1.2 illinois.edunsf.govescholarship.org
Cationic OrganocatalystDMAPPClVery fast and controlled, solvent tolerant, recyclable1.04 - 1.17 nih.govacs.org

Synthesis of Advanced Polypeptide Architectures from 4 Propyloxazolidine 2,5 Dione

Homopolypeptides of Poly(Norleucine)

The synthesis of poly(norleucine) homopolymers is achieved through the ring-opening polymerization of 4-propyloxazolidine-2,5-dione. This process can be initiated by various systems, including primary amines or transition metal complexes. The use of organometallic initiators, such as certain cobalt and nickel complexes, is particularly effective in producing well-defined polypeptides with controlled molecular weights and narrow molecular weight distributions (polydispersity index < 1.2). illinois.edu These initiators suppress side reactions like chain transfer and termination that often plague traditional amine-initiated polymerizations. illinois.edunih.gov The polymerization can be conducted in a range of solvents, including THF, DMF, and others, and at various temperatures, with higher temperatures leading to faster polymerization rates without loss of control. escholarship.org

For instance, the polymerization of norleucine NCA using (PMe₃)₄Co as an initiator in THF at room temperature proceeds readily, leading to the formation of poly(norleucine) with complete monomer conversion. mdpi.com The resulting homopolymer, poly(norleucine), possesses unique properties stemming from its regular structure and the hydrophobicity of the propyl side chains.

Block Copolypeptides and Sequential Monomer Addition

Design and Synthesis of Di-, Tri-, and Multi-Block Copolypeptides

The synthesis of block copolypeptides with defined sequences is made possible by the "living" nature of the polymerization when using specific initiators. nih.gov After the polymerization of the first monomer, such as this compound, is complete, a second NCA monomer can be introduced to the reaction mixture. The active chain ends of the first block then initiate the polymerization of the second monomer, resulting in a diblock copolypeptide. This process can be repeated to create triblock and multi-block copolymers with precise control over the length and composition of each block. escholarship.orgnih.gov

This strategy has been used to create a wide variety of block copolypeptides. For example, diblock and triblock copolymers incorporating poly(norleucine) segments alongside other polypeptide blocks like poly(L-lysine) or poly(L-glutamate) can be synthesized. escholarship.org These amphiphilic block copolypeptides, combining hydrophobic poly(norleucine) blocks with hydrophilic segments, can self-assemble in aqueous solutions to form structures like micelles or vesicles. escholarship.org

A table showcasing examples of synthesized block copolypeptides is presented below:

Copolymer ArchitectureMonomersInitiator SystemReference
DiblockNorleucine NCA, Lysine(Z) NCAOrganonickel Complex nih.gov
TriblockGlutamate NCA, Leucine NCA, Glutamate NCAAmine Initiator escholarship.org
DiblockNorleucine NCA, Glutamate NCA(PMe₃)₄Co illinois.edu
MultiblockLactide, HTPBSn(Oct)₂ nih.gov

Control over Block Composition and Sequence

The key to creating well-defined block copolypeptides lies in the ability to control the composition and sequence of the different blocks. The use of organonickel and other transition metal initiators is crucial for this control, as they maintain active polymer chain ends throughout the synthesis. nih.gov This allows for the sequential addition of monomers with high efficiency, ensuring that nearly all chains are extended with the subsequent block. escholarship.org

The molecular weight of each block is determined by the monomer-to-initiator ratio, and the low polydispersity of the resulting polymers is a hallmark of a controlled polymerization process. illinois.edu This level of control enables the precise tuning of the properties of the resulting block copolypeptides, which is essential for their application in areas like drug delivery and tissue engineering. nih.gov

Graft Copolymers and Polymer Brushes from this compound

Graft copolymers and polymer brushes represent another class of advanced polymer architectures. cmu.eduresearchgate.net These structures consist of a polymer backbone with other polymer chains grafted onto it. nih.gov

The "grafting from" approach is a common method for synthesizing polymer brushes. cmu.edu This involves attaching initiator sites to a surface or a polymer backbone, from which the polymerization of a monomer, such as this compound, is initiated. cmu.edumdpi.com This results in a high density of grafted chains. Alternatively, the "grafting to" method involves attaching pre-synthesized polymer chains to a backbone. nih.gov

For example, a polymer backbone can be functionalized with initiator moieties suitable for NCA polymerization. The subsequent polymerization of norleucine NCA from these sites would yield a graft copolymer with a poly(norleucine) brush. cmu.edu These architectures are of interest for modifying surface properties and creating complex, functional materials. cmu.edumdpi.com

Star-Shaped and Other Complex Polypeptide Topologies

Beyond linear and grafted structures, the synthesis of more complex topologies like star-shaped polypeptides has been achieved. nih.gov Star polymers consist of multiple polymer arms radiating from a central core. researchgate.net

The synthesis of star-shaped polypeptides can be accomplished by using a multifunctional initiator. nih.gov An initiator with multiple reactive sites can simultaneously initiate the polymerization of several polypeptide chains, resulting in a star-like structure. For instance, a core molecule with several primary amine groups can be used to initiate the polymerization of this compound, leading to a star polymer with poly(norleucine) arms. These star-shaped polypeptides offer unique properties due to their compact structure and high density of functional groups. nih.gov

Hybrid Polymer Systems Incorporating Poly(Norleucine) Segments

Hybrid polymer systems combine polypeptide segments with other types of polymers, such as synthetic polymers, to create materials with a unique combination of properties. rsc.orgmdpi.com

One common approach to creating hybrid polymers is to use a macroinitiator. mdpi.com A pre-existing polymer with a reactive end group can be used to initiate the polymerization of an NCA monomer like this compound. This results in a diblock copolymer with one synthetic block and one polypeptide block. For example, a poly(ethylene glycol) (PEG) macroinitiator can be used to synthesize PEG-b-poly(norleucine) block copolymers. researchgate.net

Another strategy involves combining different polymerization techniques. mdpi.commdpi.com For instance, a molecule that can initiate both ring-opening polymerization of NCAs and another type of polymerization, like atom transfer radical polymerization (ATRP), can be used to create hybrid block copolymers. mdpi.com These hybrid materials are being explored for a wide range of applications, leveraging the biocompatibility and structural diversity of polypeptides with the processability and mechanical properties of synthetic polymers. rsc.orgresearchgate.netmdpi.com

Characterization Techniques for Polypeptides Derived from 4 Propyloxazolidine 2,5 Dione

Molecular Weight and Dispersity Determination

Accurately determining the molecular weight and dispersity (a measure of the distribution of molecular weights) is fundamental in polymer characterization, as these parameters significantly influence the material's physical and biological properties. nih.gov

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight distribution of polymers. nih.gov The method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later.

For polypeptides derived from 4-propyloxazolidine-2,5-dione, such as poly(γ-propyl-L-glutamate), GPC/SEC is a standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mdpi.comresearchgate.net A common mobile phase for these analyses is N,N-dimethylformamide (DMF) containing 0.1 M lithium bromide (LiBr), which helps to suppress aggregation. nih.govnih.gov The analysis is typically carried out at an elevated temperature, such as 60°C, to ensure good solubility and minimize interactions with the column. mdpi.comnih.gov Poly(methyl methacrylate) or other suitable polymer standards are often used for calibration. mdpi.com

Table 1: Representative GPC/SEC Data for Polypeptides Derived from γ-Glutamate NCAs

Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)EluentReference
Poly(γ-benzyl-L-glutamate)6,500 - 97,000-1.13 - 1.55DMF with 0.1 M LiBr nih.gov
Poly(L-γ-glutamyl-glutamine)-53,1801.46- researchgate.net
Poly(L-γ-glutamyl-glutamine)-129,4001.87- researchgate.net
Poly-γ-glutamic acid1.7 x 10⁴-4.4- nih.gov
Poly-γ-glutamic acid7.7 x 10⁶-1.73- nih.gov

This table presents a range of molecular weights and polydispersity indices obtained for various polyglutamates, illustrating the utility of GPC/SEC in characterizing these polymers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) for End-Group Analysis and Purity

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a powerful technique for the detailed characterization of polymers. nih.gov It is a soft ionization method that allows for the analysis of large molecules with minimal fragmentation. MALDI-ToF MS provides information on the absolute molecular weight, the repeating monomer unit, and, crucially, the end-group functionalities of the polymer chains. nih.gov

This technique is particularly valuable for confirming the successful initiation and termination of the polymerization process and for verifying subsequent end-group modifications. By resolving individual polymer chains, MALDI-ToF MS can confirm the identity and fidelity of the end groups, which can be challenging to determine with other methods like NMR, especially for higher molecular weight polymers. The sample preparation for MALDI-ToF MS involves co-crystallizing the polymer with a matrix compound, which absorbs the laser energy and facilitates the ionization of the polymer molecules. nih.gov

Structural Elucidation and Monomer Incorporation

Confirming the chemical structure of the resulting polypeptide and verifying the successful incorporation of the monomer units is essential. Spectroscopic techniques are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of polypeptides. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the atoms within the polymer.

¹H NMR spectroscopy is used to confirm the presence of the characteristic protons of the poly(γ-propyl-L-glutamate) backbone and side chains. For instance, in the related poly(γ-benzyl-L-glutamate), characteristic signals for the benzyl (B1604629) group protons and the polypeptide backbone protons can be readily identified. mdpi.com Similarly, for poly(γ-propyl-L-glutamate), specific signals corresponding to the propyl group's methyl and methylene protons, as well as the α-CH and β-CH₂ protons of the glutamate residue, would be expected.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the polymer. nih.gov It can be used to identify the carbonyl carbons of the ester and amide groups, as well as the different carbons in the glutamate backbone and the propyl side chain.

Table 2: Expected ¹H NMR Chemical Shifts for Poly(γ-propyl-L-glutamate) based on related structures

ProtonExpected Chemical Shift (ppm)
α-CH (backbone)~4.0-4.5
β-CH₂ (side chain)~2.0-2.5
γ-CH₂ (side chain)~2.5-2.8
O-CH₂ (propyl group)~4.0-4.3
-CH₂- (propyl group)~1.6-1.8
-CH₃ (propyl group)~0.9-1.0

This table is a hypothetical representation based on known chemical shifts for similar polypeptide structures and serves to illustrate the expected proton signals.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in the polypeptide and for probing its secondary structure. The FTIR spectrum of poly(γ-propyl-L-glutamate) would show characteristic absorption bands for the amide and ester groups. semanticscholar.org

Key vibrational bands include:

Amide A (N-H stretching): Around 3300 cm⁻¹

Ester C=O stretching: Around 1730 cm⁻¹

Amide I (C=O stretching): Around 1650 cm⁻¹ (characteristic of α-helical conformation) or 1630 cm⁻¹ (characteristic of β-sheet conformation)

Amide II (N-H bending and C-N stretching): Around 1550 cm⁻¹ mdpi.com

The position of the Amide I band is particularly informative about the secondary structure of the polypeptide, allowing for the differentiation between α-helical and β-sheet conformations. mdpi.comsemanticscholar.org

Advanced Structural Characterization (when applicable to derived polymers)

For more in-depth structural analysis of polymers derived from this compound, especially when they form complex architectures or self-assembled structures, more advanced techniques are employed. These methods provide insights into the higher-order structure and morphology of the materials. Techniques such as X-ray diffraction (XRD) can be used to investigate the crystalline structure of the polymer, while techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM) can be used to visualize the morphology of self-assembled structures like nanofibers or gels. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of polypeptides in solution. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the helical structures commonly adopted by poly(γ-propyl-L-glutamate). The resulting CD spectrum provides a characteristic fingerprint of the polypeptide's conformation.

In helicogenic solvents, polypeptides derived from γ-substituted L-glutamates, are known to form right-handed α-helical structures. nih.gov This is due to the formation of intramolecular hydrogen bonds between the amide groups along the polymer backbone. The CD spectrum of an α-helical polypeptide is typically characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. The band at 222 nm is particularly indicative of the α-helical content.

For poly(γ-propyl-L-glutamate), the expected CD spectrum in a suitable solvent like chloroform (B151607) would exhibit these characteristic features, confirming the presence of a stable, right-handed α-helical secondary structure. nih.gov The intensity of the CD signals, particularly the mean molar ellipticity at 222 nm, can be used to quantify the degree of helicity. Factors such as solvent polarity, temperature, and pH can influence the stability of the α-helix, and CD spectroscopy is an effective tool for monitoring conformational changes in response to these external stimuli. researchgate.netuliege.be

Table 1: Typical Circular Dichroism (CD) Data for α-Helical Polyglutamates

Wavelength (nm)Expected EllipticityCorresponding Transition
~195Positiveπ → π
~208Negativeπ → π
~222Negativen → π*

This table presents generalized data for right-handed α-helical polyglutamates, which is the expected conformation for polypeptides derived from this compound in helicogenic solvents.

X-ray Diffraction (XRD) for Crystalline/Amorphous Phases

X-ray Diffraction (XRD) is a primary technique for analyzing the solid-state structure of materials, providing information on their crystallinity, crystal structure, and molecular packing. For semi-crystalline polymers like poly(γ-propyl-L-glutamate), XRD can distinguish between ordered crystalline domains and disordered amorphous regions.

In the solid state, the α-helical chains of polyglutamates can pack into various ordered arrangements. The specific packing is influenced by the nature of the side chains. For polyglutamates with flexible alkyl side chains, a common packing motif is a hexagonal arrangement of the helices. The XRD pattern of such a structure would exhibit sharp diffraction peaks corresponding to the ordered lattice planes. The positions of these peaks can be used to calculate the lattice parameters, such as the inter-helical distance.

Studies on similar polyglutamates have shown that the side chains can also crystallize, leading to more complex XRD patterns with additional diffraction peaks. The degree of crystallinity can be estimated from the relative areas of the crystalline peaks and the broad amorphous halo in the XRD pattern. For poly(γ-propyl-L-glutamate), XRD analysis would be expected to reveal a semi-crystalline nature, with the α-helical backbones forming ordered domains. The presence of the propyl side chains would influence the precise packing arrangement and the resulting diffraction pattern.

Table 2: Illustrative X-ray Diffraction (XRD) Data for Semi-Crystalline Polyglutamates

2θ (degrees)d-spacing (Å)Miller Indices (hkl)Interpretation
Low Angle>10(100)Inter-helical distance in hexagonal packing
Wide Angle<10VariousReflections from the helical backbone and side-chain ordering

This table provides representative data for polyglutamates with organized helical structures, indicating the type of information that would be obtained for polypeptides derived from this compound.

Other Spectroscopic and Microscopic Techniques

In addition to CD and XRD, a range of other spectroscopic and microscopic techniques are essential for a comprehensive characterization of polypeptides derived from this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to the secondary structure of polypeptides. The amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative. For an α-helical conformation, the amide I band typically appears around 1650-1655 cm⁻¹, while the amide II band is found near 1545-1550 cm⁻¹. mdpi.com FTIR can be used to confirm the α-helical structure and to study conformational transitions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, including the integrity of the propyl ester side chains. nih.govuah.edu In certain solvents, NMR can also provide information about the secondary structure, as the chemical shifts of the amide and α-protons are sensitive to the local conformation.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the solid-state morphology of the polypeptide. SEM provides information about the surface topography of films or other macroscopic forms of the polymer. researchgate.net TEM, which has higher resolution, can be used to observe the nanostructure, such as the formation of nanofibers or other self-assembled structures. nih.gov For poly(γ-propyl-L-glutamate), these techniques could reveal how the polymer chains organize into larger-scale architectures.

Table 3: Summary of Other Characterization Techniques and Expected Findings

TechniqueKey Parameters/RegionsExpected Observations for Poly(γ-propyl-L-glutamate)
FTIR Spectroscopy Amide I (~1650 cm⁻¹), Amide II (~1550 cm⁻¹)Bands characteristic of an α-helical conformation. mdpi.com
¹H NMR Spectroscopy Chemical shifts of backbone and side-chain protonsConfirmation of the polymer's chemical structure and purity. uah.edu
SEM/TEM Surface and internal morphologyVisualization of nanofibers, films, or other self-assembled structures. nih.govresearchgate.net

This table summarizes the application of other key characterization techniques and the anticipated results for polypeptides derived from this compound, based on data from analogous polyglutamates.

Computational and Theoretical Investigations of 4 Propyloxazolidine 2,5 Dione and Its Polymerization

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. In the context of the polymerization of 4-propyloxazolidine-2,5-dione, these calculations help to unravel the step-by-step mechanism of the ring-opening process.

The polymerization of NCAs, initiated by primary amines, is generally understood to proceed via the Normal Amine Mechanism (NAM). Quantum chemical studies have dissected this mechanism into three key elementary steps:

Carbonyl Addition: The initiating amine attacks the C5 carbonyl group of the NCA ring.

Ring Opening: The tetrahedral intermediate formed undergoes ring-opening to form a carbamate (B1207046).

Decarboxylation: The carbamate species loses a molecule of carbon dioxide to regenerate the terminal amine group, which can then attack another monomer.

Theoretical calculations have been employed to determine the activation energies for each of these steps for various NCAs. While specific data for this compound is not extensively available, studies on analogous NCAs, such as alanine (B10760859) NCA, provide valuable insights. The propyl group at the C4 position is expected to exert steric and electronic effects that can modulate the energy barriers of these steps.

Table 1: Calculated Activation Energies for the Steps in the Normal Amine Mechanism of NCA Polymerization

Reaction Step Intermediate/Transition State Calculated Activation Energy (kcal/mol)
Carbonyl Addition Tetrahedral Intermediate 10 - 15
Ring Opening Carbamate Formation 5 - 10
Decarboxylation Amine Regeneration 15 - 20

Note: Values are representative and can vary based on the specific NCA, initiator, and computational method used.

Density Functional Theory (DFT) Studies on Monomer Activation and Polymerization Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules, making it particularly well-suited for studying the polymerization of NCAs. nih.govnature.com DFT studies on this compound polymerization focus on how the monomer is activated and the factors that dictate the preferred polymerization pathway.

DFT studies have also been crucial in comparing the energetics of different proposed polymerization mechanisms, such as the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). nature.com The preferred pathway often depends on the nature of the initiator and the reaction conditions. The propyl substituent in this compound can influence the relative stability of intermediates in these pathways, thereby favoring one mechanism over the other.

Table 2: Comparison of Key Features of NAM and AMM from DFT Studies

Feature Normal Amine Mechanism (NAM) Activated Monomer Mechanism (AMM)
Initiator Type Primary Amines Strong Bases (e.g., tertiary amines)
Rate-Determining Step Often Decarboxylation or Carbonyl Addition Monomer Activation (Deprotonation)
Polymerization Control Generally good, leading to controlled molecular weights Often less controlled, can lead to broader molecular weight distributions

| Calculated Monomer Activation Barrier | Not applicable (direct attack) | ~20-25 kcal/mol |

Molecular Dynamics Simulations of Polypeptide Chain Growth and Conformation

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and macromolecules over time. For the polymerization of this compound, MD simulations are invaluable for understanding the growth of the polypeptide chain, poly(γ-propyl-L-glutamate), and its subsequent folding into secondary structures.

MD simulations can model the elongation of the polypeptide chain by adding monomer units one by one, allowing for the observation of how the chain's conformation evolves. These simulations take into account the various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, that govern the polymer's three-dimensional structure.

Table 3: Conformational Properties of Poly(alkyl-glutamate)s from MD Simulations

Polymer Side Chain Predominant Secondary Structure Radius of Gyration (Rg) (nm) (for 20-mer)
Poly(γ-methyl-L-glutamate) Methyl α-helix 1.2 ± 0.1
Poly(γ-ethyl-L-glutamate) Ethyl α-helix 1.3 ± 0.1
Poly(γ-propyl-L-glutamate) Propyl α-helix (predicted) 1.4 ± 0.2 (estimated)

Modeling of Initiator-Monomer Interactions and Catalytic Effects

The interaction between the initiator and the monomer is the crucial first step of polymerization. Modeling these interactions provides insights into the initiation efficiency and the subsequent control over the polymerization process. Various computational techniques are used to study the binding of initiators to this compound and the catalytic effects that can accelerate the polymerization.

Computational models can predict the binding energies between different initiators and the NCA monomer. For example, the interaction of a primary amine with the NCA can be modeled to understand the initial complex formation before the nucleophilic attack. These models can help in selecting the most effective initiators for a controlled polymerization.

Furthermore, the role of catalysts in the ring-opening polymerization can be elucidated through computational modeling. For instance, the mechanism of Lewis acid catalysis, where the catalyst coordinates to a carbonyl group of the NCA, can be studied in detail. DFT calculations can quantify the extent of monomer activation by calculating the change in the partial charge on the C5 carbonyl carbon upon catalyst binding. Recent studies have also explored the use of organocatalysts and modeled their interactions with NCAs, revealing mechanisms involving hydrogen bonding and other non-covalent interactions that facilitate the ring-opening.

Table 4: Calculated Binding Energies and Activation Effects of Initiators/Catalysts with NCAs

Interacting Species Type of Interaction Calculated Binding Energy (kcal/mol) Effect on C5 Carbonyl Electrophilicity
Primary Amine (Initiator) Hydrogen Bonding/Dipole-Dipole -5 to -10 Moderate Increase
Lewis Acid (Catalyst) Coordinate Covalent -15 to -25 Significant Increase
Thiourea (B124793) (Organocatalyst) Hydrogen Bonding -8 to -12 Moderate Increase

Future Research Directions and Unresolved Challenges in 4 Propyloxazolidine 2,5 Dione Polymerization

Development of Greener and More Sustainable Synthesis Routes for the Monomer

The conventional synthesis of N-carboxyanhydrides (NCAs), including 4-propyloxazolidine-2,5-dione, often relies on the use of hazardous reagents like phosgene (B1210022) or its derivatives. rsc.orgacs.org This presents significant environmental and safety concerns, driving the need for greener alternatives.

Future research is crucial for developing synthetic pathways that are both environmentally benign and economically viable. Key areas of focus include:

Phosgene-Free Synthesis: Significant efforts are being directed towards entirely phosgene-free methods. rsc.org One promising approach involves the direct reaction of amino acids with carbon dioxide, an abundant and non-toxic C1 source. rsc.org Recent studies have demonstrated the feasibility of this method using reagents like n-propylphosphonic anhydride (B1165640), which allows for the synthesis of NCAs with high purity under mild conditions. rsc.org Another innovative and safe method involves the in situ photo-on-demand phosgenation of amino acids using chloroform (B151607) and light, eliminating the need for specialized equipment. acs.org

Alternative Reagents: The exploration of safer activating agents is a critical research avenue. For instance, the use of Boc-protected α-amino acids with the T3P reagent offers a halogen-free method that produces non-toxic and easily removable byproducts. acs.orgnih.gov

Moisture-Tolerant Processes: A major challenge in NCA synthesis is the strict requirement for anhydrous conditions to prevent decomposition. chemrxiv.org Developing robust, moisture-tolerant methods would significantly simplify the process and reduce costs. chemrxiv.org Recent breakthroughs include the use of propylene (B89431) oxide or epichlorohydrin (B41342) as rapid scavengers of hydrogen chloride, enabling NCA synthesis in open vessels and in the presence of moisture. chemrxiv.org

Reduced Purification Steps: Traditional NCA synthesis often requires extensive purification, such as recrystallization in a glovebox with dry solvents. chemrxiv.org Future methods should aim to minimize or eliminate these steps. The "Segregation-Induced Monomer-Purification and initiator-Localization promoted rate-Enhancement" (SIMPLE) polymerization strategy, for example, bypasses the need for NCA purification altogether. acs.orgnih.gov

Challenge Potential Solution Key Benefits
Use of Hazardous Reagents (e.g., Phosgene)Direct reaction with CO2, photo-on-demand phosgenation, T3P reagentIncreased safety, reduced environmental impact
Strict Anhydrous ConditionsMoisture-tolerant scavengers (e.g., propylene oxide)Simplified procedures, lower costs, scalability
Extensive Purification StepsIn-situ purification methods (e.g., SIMPLE polymerization)Time and resource efficiency, higher yields
ScalabilityOpen-vessel, moisture-tolerant synthesisFacilitates large-scale industrial production

Innovations in Controlled Polymerization Methodologies

Achieving precise control over the polymerization of this compound is essential for producing well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions. acs.orgillinois.edu While significant progress has been made, further innovations are needed to overcome existing limitations. illinois.edu

Key areas for future research include:

Novel Initiator Systems: The development of more efficient and versatile initiators is a primary focus. While primary amines are common initiators, they can lead to side reactions. illinois.edu Alternative systems, such as transition-metal complexes and organocatalysts, have shown promise in providing better control. illinois.edu Hexamethyldisilazane (B44280) (HMDS) has emerged as a surprising and effective mediator for controlled, living NCA polymerizations. illinois.edu Additionally, ammonium (B1175870) salts with non-nucleophilic tetrafluoroborate (B81430) anions have been successfully used for the multigram scale synthesis of polyglutamates with defined molecular weights and low polydispersity. researchgate.net

Living Polymerization Techniques: Further refinement of living polymerization techniques is crucial for the synthesis of complex architectures like block copolymers. illinois.edu The use of transition metal initiators has enabled the preparation of block copolypeptides with defined sequences and compositions. illinois.edu

Solvent Effects: The choice of solvent can significantly impact polymerization kinetics and control. Research into "green" and unconventional solvent systems is needed. For example, cooperative covalent polymerization (CCP) in solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (B109758), has been shown to accelerate polymerization and suppress side reactions. acs.org

Temperature Control: Lowering the reaction temperature can be an effective strategy to minimize side reactions and achieve better control over the polymerization process. rsc.org Studies have shown that conducting NCA polymerizations at 0 °C can lead to the formation of polypeptides with low polydispersities. rsc.org

Methodology Key Features Advantages Challenges
Transition-Metal Catalysis Utilizes metal complexes as initiators. illinois.eduHigh degree of control over molecular weight and dispersity. illinois.eduPotential for metal contamination in the final product. illinois.edu
Organocatalysis Employs small organic molecules as catalysts.Metal-free, often biocompatible catalysts.Can have lower activity compared to metal catalysts.
Hexamethyldisilazane (HMDS) Mediation Utilizes HMDS as a polymerization mediator. illinois.eduProvides excellent control over molecular weight and narrow molecular weight distributions. illinois.eduMechanism and full scope still under investigation.
Low-Temperature Polymerization Conducted at reduced temperatures (e.g., 0 °C). rsc.orgSuppresses side reactions, leading to well-defined polymers. rsc.orgSlower reaction rates.
Cooperative Covalent Polymerization (CCP) Utilizes solvents with low polarity. acs.orgAccelerated polymerization, suppression of side reactions. acs.orgLimited to specific solvent systems.

Expanding the Scope of Complex Polypeptide Architectures

The ability to create complex polypeptide architectures is essential for developing materials with advanced functionalities. While linear and simple block copolymers have been successfully synthesized, the creation of more intricate structures remains a challenge.

Future research should focus on:

Branched and Star Polymers: Developing synthetic routes to produce well-defined branched and star-shaped polypeptides. This can be achieved through the use of multifunctional initiators or by grafting polypeptides from a central core.

Graft Copolymers: Improving methods for grafting polypeptides onto other polymer backbones. This can lead to the creation of "bottlebrush" polymers with unique properties. nih.gov

Cyclic Polypeptides: Exploring efficient methods for the synthesis of cyclic polypeptides, which can exhibit enhanced stability and unique biological activities.

Sequence-Controlled Polymers: While true sequence control remains a significant challenge in NCA polymerization, developing methods to create polymers with controlled monomer sequences or gradients would be a major breakthrough.

Deeper Understanding of Side Reactions and Their Control

Side reactions during NCA polymerization are a major obstacle to achieving well-defined polypeptides. illinois.edu These reactions can lead to chain termination, chain transfer, and the formation of undesirable byproducts, resulting in polymers with broad molecular weight distributions and ill-defined structures. illinois.edu

Future research should be directed towards:

Mechanistic Studies: A more profound understanding of the mechanisms of side reactions is needed. This includes identifying the specific conditions and intermediates that lead to these unwanted pathways. nih.gov The primary side reactions in amine-initiated polymerizations are often attributed to the "activated monomer" mechanism. illinois.edu

Additive and Co-catalyst Effects: Investigating the role of additives and co-catalysts in suppressing side reactions is a promising area. For example, the use of benzoic acid as an additive has been shown to suppress intramolecular isomerization side reactions in the polymerization of certain NCAs. pku.edu.cn

Monomer Purity: The purity of the NCA monomer is critical. Even trace amounts of impurities, such as HCl from the synthesis process, can significantly impact the polymerization. chinesechemsoc.org Developing more robust purification methods or polymerization techniques that are tolerant to impurities is essential. acs.org

Real-Time Monitoring: The development of advanced analytical techniques for real-time monitoring of polymerization reactions can provide valuable insights into the onset and progression of side reactions, allowing for better control.

Integration with Other Polymerization Techniques for Hybrid Materials

The combination of NCA polymerization with other controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and ring-opening metathesis polymerization (ROMP), offers a powerful strategy for creating novel hybrid materials. nih.gov These materials can combine the unique properties of polypeptides with those of other synthetic polymers. researchgate.net

Future research in this area should explore:

One-Pot Syntheses: Developing efficient one-pot or sequential polymerization methods to streamline the synthesis of hybrid block copolymers and other complex architectures. The integration of ROMP and NCA polymerization has been demonstrated for the facile synthesis of brush-like polymers. nih.gov

Grafting-From and Grafting-To Approaches: Further developing both "grafting-from" and "grafting-to" strategies to create a wide range of hybrid materials with controlled architectures.

Functional Macroinitiators: Designing and synthesizing novel macroinitiators that can be used to initiate both NCA polymerization and other types of polymerization, providing a versatile platform for creating hybrid materials.

Surface Modification: Utilizing NCA polymerization to modify the surfaces of various materials, such as nanoparticles and medical implants, to impart biocompatibility and other desired properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Propyloxazolidine-2,5-dione and its derivatives?

  • Methodology : A common approach involves condensation reactions between substituted amines and cyclic anhydrides. For example, refluxing 4-methoxyaniline with dihydrofuran-2,5-dione in acetic acid yields structurally analogous compounds like 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione . Adjusting substituents (e.g., propyl groups) and optimizing reaction time (e.g., 4–24 hours) can enhance yield. Characterization via NMR and X-ray crystallography is critical for verifying regioselectivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use spectroscopic techniques such as 1H^{1}\text{H}/13C^{13}\text{C} NMR to identify proton environments and carbonyl interactions. X-ray crystallography (as applied to similar diones) resolves stereochemistry and hydrogen-bonding networks . Computational tools like density functional theory (DFT) can predict electronic properties and validate experimental data.

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodology : The Mosmann colorimetric assay (MTT assay) is widely used for cytotoxicity and proliferation studies . For antiviral activity, influenza A (H1N1) inhibition assays with IC50_{50} determination (e.g., as applied to diketopiperazine derivatives) provide a template for evaluating this compound analogues .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can induce enantioselectivity. For example, morpholine-2,5-dione derivatives were synthesized via copolymerization with ε-caprolactone using stereocontrolled initiators . Reaction monitoring via chiral HPLC and circular dichroism (CD) spectroscopy ensures optical purity .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodology : Molecular docking (AutoDock, PyMOL) and molecular dynamics (MD) simulations (e.g., RMSD/RMSF analysis) model ligand-protein interactions. Studies on δ-carboline derivatives fused with pyrrolidine-2,5-dione demonstrate how scaffold modifications impact binding to targets like α-Topoisomerase II .

Q. How do structural modifications influence the compound’s pharmacokinetics and metabolic stability?

  • Methodology : Introduce functional groups (e.g., fluorinated or hydroxy substituents) to alter lipophilicity and metabolic pathways. In vivo studies using radiolabeled analogues (e.g., 18F^{18}\text{F}-labeled pyrrole-2,5-dione derivatives) track biodistribution and clearance . Phase I/II metabolism can be predicted using liver microsome assays.

Q. What mechanistic insights explain the antiviral activity of diketopiperazine analogues related to this compound?

  • Methodology : Structure-activity relationship (SAR) studies on compounds like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione reveal that substituent polarity and ring conformation modulate viral entry inhibition. Mechanistic assays (e.g., neuraminidase inhibition) and time-of-addition studies clarify the stage of antiviral action .

Safety and Analytical Considerations

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Toxicological data for structurally similar diones (e.g., 1-(4-Hydroxyphenyl)-pyrrole-2,5-dione) indicate inhalation and dermal toxicity. Use fume hoods, PPE, and closed systems during synthesis. Store under inert gas at low temperatures to prevent degradation .

Q. How can researchers resolve contradictions in spectroscopic data for novel derivatives?

  • Methodology : Cross-validate using multiple techniques (e.g., 2D NMR, high-resolution mass spectrometry). For stereochemical ambiguities, employ NOESY or X-ray diffraction. Reference databases like SciFinder ensure structural novelty and prevent misassignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.